molecular formula C5H4BrFO B13056050 2-(Bromomethyl)-5-fluorofuran

2-(Bromomethyl)-5-fluorofuran

Cat. No.: B13056050
M. Wt: 178.99 g/mol
InChI Key: LXZNWOIMTRQYMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)-5-fluorofuran is an organic compound that belongs to the class of heterocyclic compounds known as furans. Furans are characterized by a five-membered aromatic ring containing one oxygen atom. The presence of bromomethyl and fluorine substituents on the furan ring makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-5-fluorofuran typically involves the bromination of 5-fluorofuran. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring high purity and efficiency.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Substitution: Formation of 2-(Azidomethyl)-5-fluorofuran.

    Oxidation: Formation of this compound-3-carboxylic acid.

    Reduction: Formation of 2-(Hydroxymethyl)-5-fluorofuran.

Scientific Research Applications

2-(Bromomethyl)-5-fluorofuran has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-fluorofuran involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

  • 2-(Bromomethyl)-5-chlorofuran
  • 2-(Bromomethyl)-5-iodofuran
  • 2-(Bromomethyl)-5-methylfuran

Comparison: 2-(Bromomethyl)-5-fluorofuran is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications where these properties are desired.

Properties

Molecular Formula

C5H4BrFO

Molecular Weight

178.99 g/mol

IUPAC Name

2-(bromomethyl)-5-fluorofuran

InChI

InChI=1S/C5H4BrFO/c6-3-4-1-2-5(7)8-4/h1-2H,3H2

InChI Key

LXZNWOIMTRQYMJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)F)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.